![molecular formula C16H10Cl2N2O2 B2754308 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 477711-99-2](/img/structure/B2754308.png)
1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate 3-chlorophenyl and 4-chlorophenyl hydrazines with an α,β-unsaturated carboxylic acid or ester in the presence of an acid catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make the compound acidic and polar, and it could form hydrogen bonds with other molecules. The compound is likely to be solid at room temperature .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their effects on colon cancer cells. These derivatives selectively inhibit the proliferation of colon cancer cells, making them potential candidates for targeted therapies .
- The compound’s antiproliferative and apoptotic activity has been studied, and it shows promise in inhibiting cancer cell growth. Molecular docking studies suggest interactions with specific cellular pathways .
- The structure modification of the model compound led to the synthesis of HDACIs. These compounds play a crucial role in epigenetic regulation and have implications in cancer treatment .
- As an HDACI, this compound may enhance the efficacy of chemotherapy by altering gene expression patterns and promoting cancer cell death .
- Given its structural features, researchers have explored its potential as an anti-inflammatory agent. Further investigations are needed to validate its efficacy in treating inflammatory conditions .
- Although not extensively studied, the compound’s structure suggests possible interactions with neuronal pathways. Researchers may explore its neuroprotective effects or use it as a scaffold for drug development .
- The compound’s hydroxy and carboxylic acid groups make it interesting for metabolic studies. Investigating its impact on lipid metabolism or glucose homeostasis could yield valuable insights .
Anticancer Activity
Histone Deacetylase Inhibitors (HDACIs)
Chemotherapy Enhancement
Inflammatory Disorders
Neurological Disorders
Metabolic Disorders
properties
IUPAC Name |
1-(3-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-6-4-10(5-7-11)15-9-14(16(21)22)19-20(15)13-3-1-2-12(18)8-13/h1-9H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEFCIYOSYCESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.